N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide
Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C₁₂H₁₇NO₃ It is a derivative of cyclobutanecarboxamide with a 3,4-dimethoxyphenyl group attached to the ethyl chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxyphenylacetic acid and ethylamine.
Reaction Steps: The carboxylic acid group of 3,4-dimethoxyphenylacetic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ethylamine to form the amide linkage.
Cyclization: The resulting amide is then cyclized using a suitable cyclization agent to form the cyclobutanecarboxamide ring.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution typically uses reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction Products: Cyclobutanecarboxylate alcohols.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of phenyl groups with biological macromolecules. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The phenyl ring can engage in hydrogen bonding and π-π interactions, while the amide group can form hydrogen bonds with biological targets. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of cyclobutanecarboxamide.
3,4-Dimethoxyphenethylamine: A related compound without the amide group.
Uniqueness: N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide ring, which imparts different chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-7-6-11(10-14(13)19-2)8-9-16-15(17)12-4-3-5-12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECJBZMDVOGBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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